1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- is a complex organic compound with the molecular formula C8H8O3S. It is known for its unique structure, which includes a fused furan ring system and a thioxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thioxo group to other sulfur-containing functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other sulfur derivatives .
Scientific Research Applications
1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- involves its interaction with specific molecular targets. The thioxo group can participate in redox reactions, influencing various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one: Lacks the thioxo group but shares the core furan structure.
Tetrahydro-6-thioxo-1,4-ethano-1H,3H-furo(3,4-c)furan: Similar structure with slight variations in functional groups.
Uniqueness
1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- is unique due to the presence of both the fused furan ring system and the thioxo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
9-sulfanylidene-5,10-dioxatricyclo[5.3.0.04,8]decan-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(10-7)6(5)8(12)11-3/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHSALZWYWVLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1OC3=O)C(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926461 |
Source
|
Record name | 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129679-52-3 |
Source
|
Record name | 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129679523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.